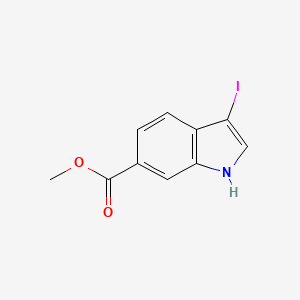

methyl 3-iodo-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-iodo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFYFIRKVXAESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427822 | |

| Record name | methyl 3-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850374-98-0 | |

| Record name | 1H-Indole-6-carboxylic acid, 3-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850374-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-1H-indole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available indole-6-carboxylic acid. The first step involves the esterification of the carboxylic acid to yield methyl 1H-indole-6-carboxylate. The subsequent step is the regioselective iodination at the C3 position of the indole ring. The C3 position of the indole nucleus is electron-rich and, therefore, highly susceptible to electrophilic substitution.

The overall transformation is depicted in the following workflow diagram:

An In-depth Technical Guide to the Electrophilic Iodination of Methyl 1H-indole-6-carboxylate

This guide provides a comprehensive overview and detailed protocols for the electrophilic iodination of methyl 1H-indole-6-carboxylate, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The introduction of an iodine atom into the indole scaffold, typically at the C-3 position, offers a versatile handle for further chemical modifications through cross-coupling reactions.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reaction preferentially occurs at the C-3 position, which is the most nucleophilic site.[2] This document outlines the reaction mechanism, provides detailed experimental procedures, summarizes key quantitative data from related reactions, and presents visual workflows for clarity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of indole proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from an iodine source, is attacked by the electron-rich C-3 position of the indole ring. This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation at the C-3 position restores the aromaticity of the indole ring, yielding the 3-iodoindole product.

Various reagents can be employed to generate the electrophilic iodine species, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).[2][3] The choice of reagent and conditions can influence reaction efficiency and selectivity.

Experimental Protocols

Two common protocols for the C-3 iodination of indoles are presented below. These are adapted from established methods and are applicable to methyl 1H-indole-6-carboxylate.[4][5]

Protocol 1: Using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide, a mild and efficient electrophilic iodinating agent that is easy to handle.[3]

Materials and Reagents:

-

Methyl 1H-indole-6-carboxylate

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-6-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10-15 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing an ice-water mixture. Quench excess NIS by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the yellow/brown color dissipates.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Using Iodine and Potassium Hydroxide

This protocol uses molecular iodine activated by a base.[5] It is a cost-effective alternative to using NIS.

Materials and Reagents:

-

Methyl 1H-indole-6-carboxylate

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add methyl 1H-indole-6-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir at room temperature until dissolved.

-

Reagent Addition: Add molecular iodine (I₂) (2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 10 minutes. An ice bath can be used to control any initial exotherm.[5]

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[5]

-

Work-up: Carefully pour the reaction mixture into an ice-water mixture. Neutralize with dilute HCl (1M) and quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color disappears.[5]

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Quantitative Data Summary

| Substrate | Iodinating Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 6-chloro-1H-indole-3-carboxylate | I₂ / HIO₃ | EtOH / H₂O | 100 | 12 | 69 | [6] |

| Methyl 6-bromo-1H-indole-3-carboxylate | I₂ / HIO₃ | EtOH / H₂O | 100 | 12 | 63 | [6] |

| Methyl 6-methyl-1H-indole-3-carboxylate | I₂ / HIO₃ | EtOH / H₂O | 100 | 12 | 74 | [6] |

| (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | I₂ / K₂CO₃ | DMF | 100 | 1 | 82 | [4] |

| 6-Methyl-4-nitro-1H-indazole | I₂ / KOH | DMF | RT | 1-3 | N/A | [5] |

| Indole | ICl / Celite | CH₂Cl₂ | RT | 1 | 96 (3-iodo) | [2] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the electrophilic iodination experiment, from initial setup to the final purified product.

References

An In-depth Technical Guide on the Characterization of Methyl 3-iodo-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 3-iodo-1H-indole-6-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposed synthetic pathway, and expected analytical data.

Core Compound Information

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₈INO₂.[1] Its structure features an indole scaffold substituted with an iodine atom at the C3 position and a methyl carboxylate group at the C6 position.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 850374-98-0 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)I |

| InChI Key | WUFYFIRKVXAESN-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 1H-indole-6-carboxylic acid. The proposed synthetic workflow is illustrated below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate (Precursor)

Materials:

-

1H-indole-6-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Distilled water

Procedure:

-

In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1H-indole-6-carboxylate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The C3 position of the indole ring is highly susceptible to electrophilic substitution. Iodination can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS).

Materials:

-

Methyl 1H-indole-6-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve methyl 1H-indole-6-carboxylate in anhydrous acetonitrile in a round-bottom flask protected from light.

-

Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain this compound.

Characterization Data (Expected)

While specific experimental data for this compound is not widely published, the following tables summarize the expected and comparative spectral data based on the analysis of similar compounds, such as methyl 5-iodo-1H-indole-3-carboxylate.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.5 | br s | 1H | N-H |

| ~8.1 | s | 1H | H-5 |

| ~7.8 | s | 1H | H-2 |

| ~7.7 | d | 1H | H-7 |

| ~7.5 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~137 | C-7a |

| ~132 | C-2 |

| ~128 | C-6 |

| ~125 | C-3a |

| ~122 | C-5 |

| ~120 | C-4 |

| ~114 | C-7 |

| ~60-70 | C-3 |

| ~52 | -OCH₃ |

Note: The chemical shift for the carbon atom bonded to iodine (C-3) is expected to be significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretch |

| ~1700-1720 | C=O stretch (ester) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester) |

| ~500-600 | C-I stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 301 |

| [M+H]⁺ | 302 |

| [M+Na]⁺ | 324 |

Biological Activity

Specific biological activity for this compound has not been extensively reported in the public domain. However, halogenated indoles, in general, are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is warranted to explore the potential therapeutic applications of this specific compound.

Logical Relationships in Characterization

The characterization of a novel compound like this compound follows a logical workflow to confirm its identity and purity.

Caption: Workflow for the characterization of a synthesized compound.

References

Technical Guide: Spectroscopic Data of Methyl 3-iodo-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 3-iodo-1H-indole-6-carboxylate. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a projection based on the analysis of structurally related indole derivatives. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for this class of compounds and includes visualizations of the molecular structure and a general experimental workflow to aid in research and development activities.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of known NMR data for similar indole derivatives, including constitutional isomers and compounds with comparable substitution patterns. It is important to note that actual experimental values may vary.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester group. The electron-withdrawing effects of the iodo and carboxylate groups, as well as their positions on the indole scaffold, are expected to significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~11.5 - 12.5 | br s | - |

| H2 | ~7.8 - 8.0 | s | - |

| H4 | ~7.9 - 8.1 | d | ~8.5 |

| H5 | ~7.6 - 7.8 | dd | ~8.5, ~1.5 |

| H7 | ~8.2 - 8.4 | d | ~1.5 |

| OCH₃ | ~3.9 | s | - |

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atom attached to the iodine (C3) is expected to have a significantly shifted signal, while the carbonyl carbon of the ester and the aromatic carbons will appear in their characteristic regions.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | ~130 - 135 |

| C3 | ~75 - 85 |

| C3a | ~138 - 142 |

| C4 | ~122 - 126 |

| C5 | ~120 - 124 |

| C6 | ~125 - 129 |

| C7 | ~115 - 119 |

| C7a | ~134 - 138 |

| C=O | ~166 - 170 |

| OCH₃ | ~51 - 54 |

Predicted in DMSO-d₆

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives such as this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader and its chemical shift more variable.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate all signals.

-

Analyze the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

The flowchart below outlines the general procedure for the analysis of an organic compound using NMR spectroscopy, from sample preparation to data interpretation.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Analysis of Methyl 3-iodo-1H-indole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of methyl 3-iodo-1H-indole-6-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for high-resolution electrospray ionization mass spectrometry (HRESI-MS) coupled with liquid chromatography (LC), predicts the fragmentation pattern of the target molecule, and presents the anticipated data in a structured format. The information herein is intended to serve as a robust resource for the structural confirmation and purity assessment of this and structurally related compounds.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) of the key ions expected to be observed in the positive ion mode ESI mass spectrum of this compound. The molecular formula of the compound is C₁₀H₈INO₂ and its monoisotopic mass is 300.95998 Da[1].

| Predicted Ion | m/z (Da) | Description |

| [M+H]⁺ | 301.9678 | Protonated molecular ion |

| [M-I]⁺ | 175.0657 | Loss of an iodine radical from the molecular ion |

| [M-COOCH₃]⁺ | 242.9545 | Loss of the methyl carboxylate group |

| [M+H-I]⁺ | 174.0582 | Loss of an iodine atom from the protonated molecular ion |

| [M+H-CH₃OH]⁺ | 269.9416 | Loss of methanol from the protonated molecular ion |

| [M+H-CO]⁺ | 273.9728 | Loss of carbon monoxide from the protonated molecular ion |

Experimental Protocol: LC-HRESI-MS/MS Analysis

This protocol describes a general procedure for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.

-

Final Solution Clarity: Ensure the final working solution is free of any particulates. If necessary, centrifuge or filter the solution through a 0.22 µm syringe filter before injection[2].

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid[2].

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[2].

-

Gradient: A typical gradient elution would be:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: Hold at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1-5 µL

-

Column Temperature: 40 °C

High-Resolution Mass Spectrometry (HRESI-MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indoles due to the basicity of the nitrogen atom[2].

-

Mass Analyzer Scan Modes:

-

Full Scan MS: Acquire data in the m/z range of 100-500 to detect the protonated molecular ion ([M+H]⁺) and determine its accurate mass and elemental composition[2].

-

Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion ([M+H]⁺) to obtain structural information. A collision energy ramp (e.g., 10-40 eV) can be used to generate a comprehensive fragmentation spectrum.

-

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

Data Analysis and Interpretation

-

Molecular Ion Confirmation: Identify the [M+H]⁺ ion in the full scan mass spectrum. The measured accurate mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass (301.9678 Da).

-

Fragmentation Pattern Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of indole derivatives often involves cleavages around the indole ring and the loss of substituents. For this compound, key fragmentations would include the loss of the iodine atom and cleavages related to the methyl ester group.

-

Structural Elucidation: Compare the observed fragmentation pattern with the predicted fragmentation pathways to confirm the chemical structure.

Visual Representations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for protonated this compound.

References

physical and chemical properties of methyl 3-iodo-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-indole-6-carboxylate is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon computed data and experimental findings for closely related analogs due to the limited availability of specific experimental data for the title compound. This document also outlines a plausible synthetic route with a detailed experimental protocol, based on established methodologies for indole chemistry. Furthermore, this guide includes spectral data for analogous compounds to aid in the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physical and Chemical Properties

There is a notable absence of experimentally determined physical properties for this compound in publicly accessible literature. However, computational predictions from reputable sources such as PubChem provide valuable insights into its molecular characteristics.[1]

Computed Physical and Chemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈INO₂ | PubChem[1] |

| Molecular Weight | 301.08 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 300.95998 Da | PubChem[1] |

| Monoisotopic Mass | 300.95998 Da | PubChem[1] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Experimental Properties of Analogous Compounds

To provide a practical reference, the following table includes experimentally determined melting points for structurally similar indole derivatives. These values suggest that this compound is likely a solid at room temperature with a relatively high melting point.

| Compound | Melting Point (°C) | Source |

| Methyl 5-iodo-1H-indole-3-carboxylate | 184 - 185 | [2] |

| Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | 198 - 199 | [2] |

| Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate | 194 - 195 | [2] |

| Ethyl 5-iodo-1H-indole-3-carboxylate | 142 - 143 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for Fischer indole synthesis and subsequent iodination.

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid (1 equivalent) and a suitable acidic catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol).

-

Addition of Reagents: Add methyl pyruvate (1.1 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.

-

Addition of Reagents: Add a base (e.g., potassium hydroxide or sodium bicarbonate, 1.2 equivalents) to the solution. Subsequently, add a solution of iodine (1.1 equivalents) and potassium iodide (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data of an Analogous Compound: Methyl 5-iodo-1H-indole-3-carboxylate

While specific spectral data for this compound is not available, the data for its isomer, methyl 5-iodo-1H-indole-3-carboxylate, can provide a useful reference for structural elucidation.[2]

NMR and Mass Spectrometry Data of Methyl 5-iodo-1H-indole-3-carboxylate

| Data Type | Spectral Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9 |

| HRMS (ESI) | m/z calculated for C₁₀H₈INNaO₂ [M+Na]⁺: 323.9492; found 323.9490 |

Biological Activity

Currently, there is no published research on the biological activity or the implication in any signaling pathways of this compound. However, the indole nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents an interesting candidate for biological screening in various disease models.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a substituted indole carboxylate, as described in the hypothetical protocol.

Conclusion

This compound is a compound of interest for which there is a significant gap in the experimental literature. This technical guide has consolidated the available computed data and provided context through the experimental data of analogous compounds. The proposed synthetic protocol and general workflow offer a starting point for researchers aiming to synthesize and study this molecule. Further investigation into the physical, chemical, and biological properties of this compound is warranted to explore its potential applications in drug discovery and materials science.

References

Technical Guide: Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0)

Disclaimer: This document provides a summary of available information for Methyl 3-iodo-1H-indole-6-carboxylate. Direct experimental data on the biological activity of this specific compound is limited in publicly accessible literature. The information presented herein is based on available chemical data and extrapolated from studies on structurally related indole derivatives.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. Halogenation, particularly iodination, can significantly influence the physicochemical properties and biological activity of organic molecules by altering their size, lipophilicity, and ability to form halogen bonds. This technical guide summarizes the known physicochemical properties, a putative synthesis protocol, and potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 850374-98-0 | N/A |

| Molecular Formula | C₁₀H₈INO₂ | N/A |

| Molecular Weight | 301.08 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)I | N/A |

| Physical Form | Solid (predicted) | N/A |

Table 1: Physicochemical Properties of this compound

Synthesis Protocol

Reaction: Iodination of Methyl 1H-indole-6-carboxylate

Reagents and Materials:

-

Methyl 1H-indole-6-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Inferred Synthesis Workflow for this compound.

Biological Activity Data (Analog Compound)

Direct experimental data on the biological activity of this compound is not available in the public domain. However, a study on the structurally related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one , has reported antibacterial activity. This information is presented as a potential area for investigation for the title compound.

| Compound | Target Organism | Assay | Activity Metric | Result |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | µg/mL | 0.98 |

Table 2: Antibacterial Activity of a Structurally Related Indole Derivative.

The data in Table 2 suggests that iodo-indole derivatives may possess antibacterial properties. The presence of the iodine atom and the indole nucleus could be key pharmacophoric features.

Potential Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of other indole derivatives, potential areas of investigation could include pathways related to bacterial cell wall synthesis, DNA replication, or protein synthesis.

The logical workflow for screening a compound like this compound would typically follow a standard drug discovery pipeline.

Caption: Logical Workflow for Small Molecule Drug Discovery.

Conclusion

This compound is a chemical compound for which detailed biological experimental data is not widely available. Its physicochemical properties are well-defined, and a plausible synthetic route can be proposed based on established indole chemistry. The biological activity of a structurally related iodo-indole derivative suggests that antibacterial screening could be a valuable avenue of investigation for this compound. Further research is required to elucidate its biological functions and potential therapeutic applications.

Stability and Storage of 3-Iodoindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation, particularly iodination at the C3-position, provides a versatile handle for further functionalization through various cross-coupling reactions, making 3-iodoindole derivatives key intermediates in drug discovery and development. However, the inherent reactivity of the C-I bond and the electron-rich nature of the indole ring can lead to stability challenges. This technical guide provides a comprehensive overview of the stability and storage considerations for 3-iodoindole derivatives, including potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile of 3-Iodoindole Derivatives

3-Iodoindole derivatives are generally crystalline solids that exhibit sensitivity to light, temperature, and oxygen. Prolonged exposure to ambient conditions can lead to discoloration (typically turning from white or off-white to brown or purple) and the formation of degradation products. The stability of these compounds is significantly influenced by the nature and position of substituents on the indole ring.

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly UV radiation, is a primary driver of degradation. The C-I bond can undergo homolytic cleavage upon photo-irradiation, generating radical species that can initiate a cascade of secondary reactions.

-

Temperature: Elevated temperatures accelerate the rate of degradation reactions. It is generally recommended to store 3-iodoindole derivatives at low temperatures to minimize thermal decomposition.

-

Oxygen: Atmospheric oxygen can participate in oxidative degradation of the indole nucleus, a process that can be exacerbated by the presence of light or metal ions.

-

pH: The stability of 3-iodoindole derivatives in solution is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways.

Recommended Storage Conditions

To ensure the long-term integrity of 3-iodoindole derivatives, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes thermal degradation and slows down the rate of other decomposition reactions. |

| Light | Store in amber or opaque containers | Protects from light-induced degradation (photolysis). |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidative degradation by atmospheric oxygen. |

| Form | Solid state is generally more stable than in solution | Reduces the potential for solvent-mediated degradation and hydrolysis. |

Note: These are general recommendations. The optimal storage conditions may vary depending on the specific 3-iodoindole derivative.

Potential Degradation Pathways

While specific degradation pathways for many 3-iodoindole derivatives have not been exhaustively elucidated, several potential routes can be proposed based on the known chemistry of indoles and organoiodides.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodoindoles

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3][4] Among the various functionalized indoles, 3-iodoindoles have emerged as exceptionally versatile synthetic intermediates. Their utility stems from the unique reactivity of the carbon-iodine (C-I) bond at the electron-rich C3 position. This bond serves as a synthetic linchpin, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations that are crucial for the construction of complex molecular architectures and the diversification of drug candidates.

This technical guide provides a comprehensive overview of the reactivity of the C-I bond in 3-iodoindoles, focusing on key transformations, their underlying mechanisms, and practical applications in research and development.

The Nature of the C(3)-I Bond in Indoles

The reactivity of 3-iodoindoles is fundamentally governed by the characteristics of the C(sp²)–I bond. Unlike the more polarized C-Cl or C-Br bonds, the C-I bond has lower polarity due to the similar electronegativity of carbon and iodine.[5][6] Consequently, its reactivity is primarily dictated by its lower bond dissociation energy compared to other carbon-halogen bonds.[6][7][8] The relatively weak C-I bond (approximately 51 kcal/mol) facilitates bond cleavage, particularly in the oxidative addition step of transition-metal-catalyzed reactions, making 3-iodoindoles highly reactive partners in cross-coupling chemistry.[9] This reactivity trend (I > Br > Cl > F) is a key principle in designing synthetic strategies.[8]

Synthesis of 3-Iodoindole Scaffolds

A robust understanding of the synthesis of 3-iodoindoles is essential before exploring their reactivity. While several methods exist, a highly efficient and widely used approach involves a two-step sequence: a Sonogashira cross-coupling followed by an electrophilic iodocyclization.[1][2][10][11][12][13] This method allows for the construction of diverse 2,3-disubstituted indoles. An alternative one-pot, four-component method provides another concise route to this valuable scaffold.[14]

Key Reactions of the C-I Bond

The C-I bond in 3-iodoindoles is a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for elaborating the indole core.

Palladium-Catalyzed Cross-Coupling Reactions

3-Iodoindoles are excellent substrates for palladium-catalyzed reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to Pd(0) catalysts.

This reaction forms a C(sp²)-C(sp) bond by coupling the 3-iodoindole with a terminal alkyne, typically using a palladium/copper co-catalytic system.[1][2][12] It is a highly reliable method for introducing alkynyl moieties, which are themselves versatile functional groups for further elaboration in drug discovery programs.

Table 1: Representative Sonogashira Couplings of 3-Iodoindoles

| 3-Iodoindole Substrate | Alkyne Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | 92 | [1][2] |

| 1-Methyl-2-phenyl-3-iodoindole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | 85 | [1] |

| 1-Methyl-2-phenyl-3-iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | 96 |[1] |

The Suzuki coupling enables the formation of a C(sp²)-C(sp²) bond between the 3-iodoindole and an organoboron reagent, such as a boronic acid or ester. This reaction is one of the most important tools for constructing biaryl linkages, which are common motifs in pharmaceutical agents.[1][12][14]

Table 2: Representative Suzuki Couplings of 3-Iodoindoles | 3-Iodoindole Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 |[1][2] | | 1-Methyl-2-phenyl-3-iodoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 88 |[1] | | 1-Benzyl-2-butyl-3-iodoindole | (p-Tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 91 |[14] |

The Heck reaction couples the 3-iodoindole with an alkene to form a new C-C bond, providing access to 3-alkenylindoles.[1][12] These products are valuable for accessing a range of structures, including those found in natural products.

Table 3: Representative Heck Couplings of 3-Iodoindoles | 3-Iodoindole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 64 |[1][2] | | 1-Methyl-2-phenyl-3-iodoindole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 75 |[1] |

Metal-Halogen Exchange

The C-I bond can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium or tert-butyllithium, at low temperatures.[15][16] This reaction inverts the polarity of the C3 position, transforming the electrophilic carbon of the C-I bond into a strongly nucleophilic carbanion (an indol-3-yl lithium species). This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups at the C3 position. This method is a powerful alternative to cross-coupling for forming C-C and C-heteroatom bonds.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following protocols are representative examples for the synthesis and subsequent functionalization of a 3-iodoindole.

Protocol 1: Synthesis of 1-Methyl-2-phenyl-3-iodoindole[1]

This procedure is a two-step process starting from N,N-dimethyl-2-iodoaniline and phenylacetylene.

Step A: Sonogashira Coupling to form N,N-Dimethyl-2-(phenylethynyl)aniline

-

To a solution of N,N-dimethyl-2-iodoaniline (1.0 mmol) in triethylamine (5 mL) is added CuI (0.02 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol).

-

Phenylacetylene (1.2 mmol) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours.

-

Upon completion, the reaction mixture is filtered through Celite and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford the desired alkyne intermediate.

Step B: Electrophilic Iodocyclization

-

The N,N-dimethyl-2-(phenylethynyl)aniline intermediate (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL).

-

A solution of I₂ (1.1 mmol) in CH₂Cl₂ (10 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-methyl-2-phenyl-3-iodoindole as a yellow oil.

Protocol 2: Suzuki Coupling of 1-Benzyl-2-butyl-3-iodoindole[14]

-

An oven-dried Schlenk tube is charged with 1-benzyl-2-butyl-3-iodoindole (0.50 mmol), (p-tolyl)boronic acid (1.50 mmol), Pd(PPh₃)₄ (0.025 mmol), and cesium carbonate (2.00 mmol) under a nitrogen atmosphere.

-

Anhydrous DMSO (5.0 mL) and deionized water (0.8 mL) are added via syringe.

-

The reaction mixture is heated in an oil bath to 85 °C for 2 hours.

-

After cooling to room temperature, deionized water (20 mL) is added, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to afford the desired 1-benzyl-2-butyl-3-(p-tolyl)indole.

Conclusion

The C-I bond in 3-iodoindoles provides a reliable and highly reactive functional handle for the synthesis and diversification of the indole nucleus. Its proficiency in a range of powerful transformations, especially palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in organic synthesis and drug development. The ability to precisely and efficiently introduce a wide variety of substituents at the C3 position allows for the systematic exploration of structure-activity relationships and the construction of novel, complex molecules with significant therapeutic potential.

References

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 6. gauthmath.com [gauthmath.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. Bond Energies [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 14. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]

- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of natural products, bioactive compounds, and FDA-approved drugs underscores its role as a "privileged scaffold".[2][3] This versatility arises from the indole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, with a multitude of biological targets.[2] This guide provides a comprehensive technical overview of the biological importance of the indole nucleus in drug discovery, focusing on its diverse pharmacological activities, underlying mechanisms of action, and the experimental and synthetic methodologies pivotal to the field.

The Indole Nucleus: A Cornerstone of Pharmacological Activity

The indole scaffold is the foundation for a wide spectrum of pharmacological activities, leading to the development of drugs for numerous therapeutic areas.[4][5] Its structural flexibility allows for the design of compounds with high specificity and efficacy.[4]

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6] They have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.[4][7]

Quantitative Data on Anticancer Activity of Indole Derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [6] |

| Mukonal | SK-BR-3 (Breast) | 7.5 | [6] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | [6] |

| Indole-thiophene derivative 6a | HT29 (Colorectal) | Nanomolar range | [8] |

| Indole-thiophene derivative 6b | HepG2 (Liver) | Nanomolar range | [8] |

| Spiro-oxindole derivative | MCF-7 (Breast) | 2.13 | [6] |

| Indole-based sulfonohydrazide 5f | MDA-MB-468 (Breast) | 8.2 | [9] |

| Indole hydrazide derivative 12 | MCF-7 (Breast) | 3.01 | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and indole derivatives have shown significant promise in this area.[11][12] They exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity of Indole Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative 2c | Bacillus subtilis | 3.125 | [13] |

| Indole-triazole derivative 3c | Bacillus subtilis | 3.125 | [13] |

| Indole-triazole derivative 3d | Candida krusei | 3.125 | [13] |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |

| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |

| Compound 11 (Oligoindole) | Staphylococcus aureus CCARM 3090 | 0.098 | [16] |

Anti-inflammatory Activity

Indole-containing compounds, such as the well-known NSAID Indomethacin, have long been used for their anti-inflammatory properties.[17] Modern research continues to explore novel indole derivatives that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways.[4]

Antiviral Activity

The indole scaffold is present in several antiviral drugs and clinical candidates.[18] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.[18]

Anti-Neurodegenerative Activity

The multifactorial nature of neurodegenerative diseases presents a significant challenge for drug discovery.[13] Indole-based compounds are being investigated for their potential to target multiple pathological mechanisms, including oxidative stress, protein aggregation, and neuroinflammation.[19][20]

Quantitative Data on Neuroprotective Activity of Indole Derivatives:

| Compound | Assay | EC50/IC50 (µM) | Reference |

| Indole–phenolic derivatives | Increased cell viability against Aβ(25–35) | ~25% increase in viability | [2] |

| Indole–phenolic derivatives | Reduction of ROS levels | Reduction to basal states | [2] |

Key Signaling Pathways Targeted by Indole Derivatives

The therapeutic effects of indole derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[4][7] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway by targeting key components such as Akt and mTOR.[4][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpionline.org [jpionline.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Indole-6-Carboxylate Esters in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among its many derivatives, indole-6-carboxylate esters have emerged as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of indole-6-carboxylate esters, with a focus on their role as anticancer agents and their potential in other therapeutic areas. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

The Indole-6-Carboxylate Scaffold: A Versatile Starting Point

Indole-6-carboxylate esters, particularly methyl 1H-indole-6-carboxylate, are not typically potent bioactive molecules in their own right. Instead, their significance in medicinal chemistry lies in their utility as a versatile starting material for the synthesis of more complex and potent derivatives. The ester functional group at the 6-position provides a convenient handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A significant body of research on indole-6-carboxylate ester derivatives has focused on their development as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them prime targets for therapeutic intervention.

EGFR and VEGFR-2 Inhibitors

Researchers have successfully synthesized series of hydrazine-1-carbothioamide and oxadiazole derivatives starting from the indole-6-carboxylate scaffold.[1][2][3] These modifications are designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors.[3]

Molecular docking studies have shown that these derivatives can fit effectively into the ATP-binding sites of EGFR and VEGFR-2.[1][2] This binding prevents the phosphorylation of the kinase, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[1][2]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of representative indole-6-carboxylate ester derivatives against various cancer cell lines and their inhibitory activity against the target kinases.

Table 1: In Vitro Cytotoxicity of Indole-6-Carboxylate Ester Derivatives (IC50, µM)

| Compound | Target | HepG2 (Liver Cancer) | HCT-116 (Colorectal Cancer) | A549 (Lung Cancer) | Reference |

| 4a | EGFR | 1.12 | 1.52 | 2.13 | [1][2] |

| 6c | VEGFR-2 | 1.89 | 2.11 | 2.54 | [1][2] |

| Erlotinib | EGFR | 2.15 | 2.89 | 3.11 | [1] |

| Sorafenib | VEGFR-2 | 2.54 | 3.12 | 3.89 | [1] |

Table 2: Kinase Inhibitory Activity of Indole-6-Carboxylate Ester Derivatives (IC50, µM)

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4a | EGFR | 0.11 | [2] |

| 6c | VEGFR-2 | 0.15 | [2] |

Signaling Pathways

The inhibition of EGFR and VEGFR-2 by indole-6-carboxylate ester derivatives disrupts key signaling cascades involved in tumorigenesis.

Potential in Central Nervous System (CNS) Disorders

While the primary focus has been on oncology, the indole scaffold is well-known for its prevalence in neuroactive compounds. Emerging research suggests that derivatives of indole carboxylates may have applications in treating CNS disorders.

NMDA Receptor Antagonism

Studies on indole-2-carboxylate derivatives have shown that they can act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[4] This is significant as NMDA receptor overactivation is implicated in a variety of neurodegenerative diseases. While this research has focused on the 2-carboxylate isomer, it provides a strong rationale for the investigation of indole-6-carboxylate esters and their derivatives for similar activity. The electronic and steric properties of the carboxylate at the 6-position could offer a different binding profile and selectivity.

Serotonin Receptor Ligands

The structural similarity of the indole nucleus to serotonin has made it a privileged scaffold for the development of ligands for various serotonin receptors. For instance, certain indole carboxamides have been developed as potent 5-HT2C receptor ligands for potential use in treating psychiatric and neurological disorders.[5] This opens another avenue for the exploration of indole-6-carboxylate ester derivatives as modulators of serotonergic signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core indole-6-carboxylate scaffold and its derivatives, as well as for the biological evaluation of these compounds.

Synthesis of Methyl 1H-indole-6-carboxylate

The synthesis of the core scaffold can be achieved through various established methods for indole ring formation, such as the Fischer, Bartoli, or Larock indole syntheses, followed by esterification. A representative procedure is outlined below, starting from 4-amino-3-methylbenzoic acid.

Step 1: Sandmeyer Reaction to form 4-chloro-3-methylbenzoic acid

-

Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction to warm to room temperature and then heat to ensure complete reaction.

-

Cool the mixture and collect the precipitated 4-chloro-3-methylbenzoic acid by filtration.

-

Wash the solid with cold water and dry.

Step 2: Esterification to form methyl 4-chloro-3-methylbenzoate

-

Reflux the 4-chloro-3-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chloro-3-methylbenzoate.

Step 3: Radical Bromination to form methyl 4-chloro-3-(bromomethyl)benzoate

-

Dissolve methyl 4-chloro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture while irradiating with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 4: Cyclization to form methyl 1H-indole-6-carboxylate

-

This step can be achieved via various cyclization strategies. One approach is a palladium-catalyzed intramolecular cyclization.

-

The specific conditions will depend on the chosen cyclization method but generally involve reacting the brominated intermediate with a suitable nitrogen source under palladium catalysis.

Synthesis of Hydrazine-1-carbothioamide and Oxadiazole Derivatives

A general procedure for the synthesis of the anticancer derivatives is as follows:

-

Hydrazinolysis of the ester: Reflux methyl 1-methyl-1H-indole-6-carboxylate with hydrazine hydrate in methanol to yield 1-methyl-1H-indole-6-carbohydrazide.[1]

-

Synthesis of carbothioamide derivatives (e.g., 4a): React the carbohydrazide with the appropriate isothiocyanate in ethanol.[1]

-

Synthesis of oxadiazole-2-thione: React the carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.[1]

-

Synthesis of S-substituted oxadiazole derivatives (e.g., 6c): React the oxadiazole-2-thione with the appropriate alkyl or aryl halide in the presence of a base.[1]

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

The following is a general protocol for determining the IC50 values of test compounds against EGFR and VEGFR-2.

-

Reagents and Materials: Recombinant human EGFR or VEGFR-2 kinase, ATP, appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1), kinase assay buffer, test compounds dissolved in DMSO, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors from an indole-6-carboxylate ester library follows a logical progression.

Conclusion

Indole-6-carboxylate esters represent a highly valuable and versatile scaffold in medicinal chemistry. Their utility as a synthetic intermediate has been clearly demonstrated in the development of potent anticancer agents targeting EGFR and VEGFR-2. The quantitative data and structure-activity relationships derived from these studies provide a solid foundation for the future design of more effective and selective kinase inhibitors. Furthermore, the broader potential of this scaffold in CNS-related disorders, suggested by the activity of related indole carboxylates, warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize, evaluate, and optimize novel therapeutic agents based on the indole-6-carboxylate ester core. As our understanding of the molecular basis of diseases continues to grow, the strategic modification of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01315F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 3-iodo-1H-indole-6-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of biologically active natural products and synthetic drugs. Consequently, the functionalization of the indole core is of paramount importance in drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 3-iodo-1H-indole-6-carboxylate with various arylboronic acids. The presence of an electron-withdrawing ester group on the indole ring can influence the reactivity of the substrate. The protocols and data presented herein are compiled from established methodologies for the coupling of related 3-iodoindoles and functionalized indole derivatives, offering a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly for heterocyclic substrates like indoles which can sometimes inhibit catalyst activity.

Experimental Protocols

Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 equiv.). Then, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-aryl-1H-indole-6-carboxylate.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | Methyl 3-phenyl-1H-indole-6-carboxylate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)-1H-indole-6-carboxylate | 88-97 |

| 3 | 4-Fluorophenylboronic acid | Methyl 3-(4-fluorophenyl)-1H-indole-6-carboxylate | 80-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 3-(4-(trifluoromethyl)phenyl)-1H-indole-6-carboxylate | 75-88 |

| 5 | 3-Thienylboronic acid | Methyl 3-(thiophen-3-yl)-1H-indole-6-carboxylate | 70-85 |

| 6 | Pyridin-3-ylboronic acid | Methyl 3-(pyridin-3-yl)-1H-indole-6-carboxylate | 65-80 |